REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])=[CH:4][CH:3]=1.S(O)(O)(=O)=[O:16].NO.[OH-].[Na+].Cl>[O-]S(S([O-])=O)=O.[Na+].[Na+].O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:12][C:11]([NH2:10])=[O:13])[C:9]([OH:14])=[O:16])=[CH:4][CH:3]=1 |f:1.2,3.4,6.7.8|
|
Name
|
|
Quantity
|
85.6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1C(NC(N1)=O)=O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The contents are refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The solids are filtered
|
Type
|
WASH
|
Details
|
washed with 200 ml H2O
|
Type
|
CUSTOM
|
Details
|
The solids are dried in a vacuum oven at 60° C. over the weekend
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C(=O)O)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |